(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid
Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps to prevent unwanted reactions during the synthesis of complex molecules.
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used in the protection of amino groups, particularly in peptide synthesis .
Mode of Action
The compound (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid acts as a protecting group for amino acids and peptides. The tert-butoxycarbonyl (Boc) group is added to the amino group to protect it during reactions . The Boc group can be removed (deprotected) using a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the t-butyl group .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, where it protects the amino groups during the reaction process .
Result of Action
The result of the action of this compound is the protection of amino groups during peptide synthesis. This protection allows for transformations of other functional groups without interference from the amino group . After the desired reactions have taken place, the Boc group can be removed, revealing the original amino group .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of (S)-3-aminopentanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting agent. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.
Substitution: Reagents such as di-tert-butyl dicarbonate (Boc2O) and bases like triethylamine are used in the protection of the amino group.
Major Products Formed
Deprotection: The major product formed is the free amine, (S)-3-aminopentanoic acid.
Substitution: The major product is this compound.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid is extensively used in scientific research, particularly in the synthesis of peptides. The Boc group serves as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups without interference . This compound is also used in the development of pharmaceuticals and in the study of enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another common protecting group for amines, which is stable under acidic and basic conditions but can be cleaved by catalytic hydrogenation.
Methoxycarbonyl Group: Less commonly used due to the stability of the resulting carbocation.
Uniqueness
The tert-butoxycarbonyl group is preferred over other protecting groups due to its stability and ease of removal under mild acidic conditions . This makes (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid a valuable compound in organic synthesis, particularly in the synthesis of peptides .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCHFHWEJSMOJW-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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